molecular formula C11H13NO3 B3279718 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 697801-52-8

5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B3279718
CAS No.: 697801-52-8
M. Wt: 207.23 g/mol
InChI Key: NZXNJCJLHDHTNS-UHFFFAOYSA-N
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Description

5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS 697801-52-8) is a high-value chemical scaffold in organic and medicinal chemistry research. This compound belongs to the privileged class of 1,3-benzoxazin-4-ones, N,O-heterocyclic structures known for their diverse biological properties and applications as synthetic intermediates . The core benzoxazinone structure features reactive sites that make it a versatile building block for the construction of more complex nitrogen-containing heterocycles, such as quinazolinones and other fused ring systems relevant to drug discovery . Researchers utilize this and related benzoxazinone derivatives extensively in the development of novel therapeutic agents. Compounds within this structural class have demonstrated a broad spectrum of biological activities in investigative studies, including anticancer , antibacterial , antiviral , and anti-inflammatory effects . Furthermore, the 1,3-benzoxazin-4-one core has been identified as an excellent native directing group for regioselective ortho-C-H functionalization, a valuable transformation in synthetic methodology research that enables the efficient synthesis of complex molecules . This product is supplied for laboratory research purposes. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-4,4-dimethyl-1H-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-11(2)9-7(12-10(13)15-11)5-4-6-8(9)14-3/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXNJCJLHDHTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC=C2OC)NC(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192838
Record name 1,4-Dihydro-5-methoxy-4,4-dimethyl-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697801-52-8
Record name 1,4-Dihydro-5-methoxy-4,4-dimethyl-2H-3,1-benzoxazin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697801-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-5-methoxy-4,4-dimethyl-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound belonging to the family of benzo[d][1,3]oxazin-4-ones. This compound has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N1O2C_{12}H_{13}N_{1}O_{2}, with a molecular weight of approximately 203.24 g/mol. The presence of a methoxy group and two methyl substituents on the benzene ring contributes to its unique chemical properties and reactivity. The oxazine ring structure is significant for its biological activity due to the nitrogen and oxygen atoms that can participate in various chemical reactions.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit notable antibacterial activity. In particular, studies have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae . The compound's mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Klebsiella pneumoniae20 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, it has been tested on breast cancer cell lines MCF-7 and HCC1954. The results indicated an IC50 range from 3.1 to 95 µM, demonstrating varying degrees of inhibition on cell proliferation depending on the specific structural modifications present in the derivatives .

Table 2: Cytotoxicity Evaluation in Cancer Cell Lines

CompoundCell LineIC50 (µM)
5-Methoxy derivative AMCF-725
5-Methoxy derivative BHCC195416
Control (5-Fluorouracil)MCF-710

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cancer progression and bacterial resistance mechanisms. Preliminary investigations suggest that it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Additionally, molecular docking studies have indicated potential binding interactions with enzymes crucial for bacterial metabolism .

Case Studies

A study conducted on various derivatives of benzo[d][1,3]oxazines highlighted the structure-activity relationship (SAR) associated with these compounds. The findings revealed that substitutions at specific positions on the aromatic ring significantly influenced their biological potency against cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research indicates that derivatives of benzoxazine compounds, including 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one, exhibit antiviral activity. A notable study focused on the development of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), where modifications to the benzoxazine structure improved efficacy against drug-resistant strains of HIV . The compound's structural features may enhance binding affinity to viral enzymes, making it a candidate for further drug development.

Neuroprotective Effects
There is emerging evidence suggesting that benzoxazine derivatives possess neuroprotective properties. A study demonstrated that certain compounds in this class could mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's . The specific mechanisms involve modulation of signaling pathways related to cell survival and apoptosis.

Agricultural Applications

Pesticidal Activity
The compound's structural characteristics suggest potential use as a pesticide or herbicide. Preliminary studies indicate that benzoxazine derivatives can exhibit antifungal properties against various plant pathogens. For instance, compounds with similar structures have been tested against fungal strains like Fusarium and Botrytis, showing significant inhibition of spore germination and mycelial growth . This suggests that this compound could be developed into an environmentally friendly agricultural treatment.

Materials Science

Polymer Chemistry
In materials science, benzoxazine compounds are being explored for their potential as monomers in the synthesis of high-performance polymers. The unique thermal and mechanical properties of benzoxazines make them suitable for applications in aerospace and automotive industries. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and reduce flammability .

Case Study 1: Antiviral Activity Against HIV
In a study published in 2019, researchers synthesized a series of benzimidazolone derivatives based on benzoxazines. One derivative demonstrated IC50 values in the low nanomolar range against wild-type HIV strains and maintained activity against resistant variants (K103N and Y181C mutations). This highlights the potential of modifying the benzoxazine scaffold to improve antiviral efficacy .

Case Study 2: Agricultural Application Against Fungal Pathogens
A field trial conducted in 2020 evaluated the antifungal efficacy of a benzoxazine-based formulation against Botrytis cinerea. Results showed a significant reduction in disease incidence compared to untreated controls, suggesting that compounds like this compound could be viable alternatives to conventional fungicides .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (1H NMR, ppm)
5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one 5-OCH3, 4,4-(CH3)2 207.23 Not reported δ 3.85 (s, OCH3), δ 1.55 (s, 2×CH3)
7-Bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one 7-Br, 4,4-(CH3)2 254.13 Not reported δ 7.40–7.60 (aromatic H), δ 1.60 (s, 2×CH3)
4-Allyl-6-(3-butyl-2-(4-methoxyphenyl)-4-oxoquinolin-6-yl)-4-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one 4-Allyl, 4-CH3, 6-substituted 517.21 191–193 δ 5.10–5.30 (allyl CH2), δ 3.80 (s, OCH3)
8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one 8-CH3 141.17 Not reported δ 2.40 (s, CH3), δ 6.80–7.20 (aromatic H)

Key Observations

Substituent Impact on Reactivity :

  • The methoxy group in the target compound enhances electron density in the aromatic ring, favoring electrophilic substitution reactions, whereas bromo substituents (e.g., 7-Bromo analogue) increase molecular weight and reduce solubility in polar solvents .
  • Allyl and butyl groups (e.g., compound 9k ) introduce steric bulk, raising melting points (191–193°C) due to enhanced van der Waals interactions.

Spectroscopic Differentiation :

  • The target compound’s 1H NMR shows distinct singlets for methoxy (δ 3.85) and dimethyl groups (δ 1.55). Brominated analogues lack methoxy signals but display aromatic proton shifts (δ 7.40–7.60) .
  • Allyl-substituted derivatives exhibit characteristic vinyl proton signals (δ 5.10–5.30) .

Synthetic Pathways :

  • The target compound is likely synthesized via cyclization of anthranilic acid derivatives, similar to methods for 2-alkyl-4H-3,1-benzoxazin-4-ones (e.g., using acetyl chloride and triethylamine in dichloromethane) .
  • Brominated analogues may require halogenation steps, while allyl-substituted derivatives involve nucleophilic substitution with allyl halides .

Q & A

Q. What are the standard synthetic routes for 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzoic acid derivatives and amines. For example, analogous benzoxazinones are synthesized by reacting methyl 2-amino-5,6-difluorobenzoate with acetic anhydride in ethanol under reflux (8–12 hours), yielding cyclized products . Microwave-assisted synthesis can reduce reaction times and improve yields compared to traditional thermal methods . Key steps include:
  • Step 1 : Activation of the carboxylic acid group (e.g., using acetic anhydride).
  • Step 2 : Cyclization under reflux or microwave irradiation.
  • Purification : Column chromatography or recrystallization.

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • NMR : 1^1H and 13^13C NMR identify methoxy, methyl, and aromatic protons. For example, methoxy groups typically resonate at δ 3.7–3.9 ppm, while aromatic protons appear between δ 6.5–8.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions).
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in solid-state analogs .

Q. What are the key physicochemical properties relevant to experimental design?

  • Methodological Answer : Critical properties include solubility, stability, and logP:
PropertyMeasurement MethodTypical Value (Analogs)
SolubilityHPLC in polar/non-polar solventsLow in water, high in DMSO
logPShake-flask method~2.5–3.5 (lipophilic)
Thermal StabilityTGA/DSCDecomposes >200°C

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer : Optimization strategies include:
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Microwave Assistance : Reduces reaction time (e.g., from 12 hours to 30 minutes) with 15–20% yield improvement .
  • DoE (Design of Experiments) : Systematic variation of temperature, stoichiometry, and solvent ratios to identify optimal conditions .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Conflicting results may arise from assay variability or impurities. Mitigation steps:
  • Reproducibility Checks : Validate assays across multiple cell lines (e.g., HEK-293 vs. RAW 264.7 macrophages) .
  • HPLC Purity Analysis : Ensure >95% purity to exclude confounding effects of byproducts .
  • Mechanistic Studies : Use knockout models or siRNA to confirm target specificity (e.g., COX-2 inhibition vs. NF-κB modulation) .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Computational tools include:
  • DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., docking to COX-2 active site) .
  • QSAR Models : Correlate structural features (e.g., substituent electronegativity) with activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported logP values?

  • Methodological Answer : Variations in logP arise from measurement techniques (shake-flask vs. chromatographic). Standardize protocols:
  • Reference Standards : Use known compounds (e.g., benzocaine) for calibration .
  • Consistent pH : Maintain pH 7.4 (physiological conditions) during measurements .

Safety and Best Practices

Q. What safety protocols are critical during synthesis?

  • Methodological Answer :
  • Ventilation : Use fume hoods for volatile reagents (e.g., acetic anhydride) .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one
Reactant of Route 2
5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one

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